Betahistine Hydrochloride

Pharmaceutical Quality Control Analytical Reference Standards Compendial Compliance

USP-grade Betahistine HCl (99.0-101.0%) is essential for ANDA submissions, HPLC validation, and clinical trials. Its unique H1 partial agonism/H3 antagonism mechanism necessitates this specific compound, not substitutes like cinnarizine. The short 3-4 hour half-life creates formulation challenges requiring specialized approaches, making compendial-grade reference standards critical for reproducible quality control.

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
CAS No. 5579-84-0
Cat. No. B001266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetahistine Hydrochloride
CAS5579-84-0
SynonymsAequamen
Betahistin AL
Betahistin ratiopharm
Betahistin Stada
Betahistin-ratiopharm
Betahistine
Betahistine Biphar
Betahistine Dihydrobromide
Betahistine Dihydrochloride
Betahistine Hydrochloride
Betahistine Mesylate
Betahistine Methanesulfonate
Betahistine Methanesulphonate
Betaserc
Betavert
By Vertin
By-Vertin
Dihydrobromide, Betahistine
Dihydrochloride, Betahistine
Extovyl
Fidium
Hydrochloride, Betahistine
Lectil
Melopat
Mersilon
Mesylate, Betahistine
Methanesulfonate, Betahistine
Methanesulphonate, Betahistine
PT 9
PT-9
PT9
Ribrain
Serc
Vasomotal
Vertigon
Molecular FormulaC8H14Cl2N2
Molecular Weight209.11 g/mol
Structural Identifiers
SMILESCNCCC1=CC=CC=N1.Cl.Cl
InChIInChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H
InChIKeyXVDFMHARQUBJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>31.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Betahistine Hydrochloride (CAS 5579-84-0): Verified Procurement Specifications and Baseline Characterization


Betahistine Hydrochloride is a dihydrochloride salt of betahistine (N-methyl-2-pyridylethylamine), a structural analog of histamine that functions as a histamine H1 receptor partial agonist and H3 receptor antagonist [1]. Pharmacopoeial monographs define Betahistine Hydrochloride as containing not less than 99.0% and not more than 101.0% of C8H12N2·2HCl calculated on the dried basis [2]. The compound is a white or almost white crystalline powder, odorless, bitter in taste, and highly hygroscopic [3]. Its primary clinical application is in the management of vertigo and tinnitus associated with Ménière's disease and vestibular disorders, though evidence for efficacy in certain indications remains contested [4]. For procurement purposes, USP reference standard material is available for analytical method validation and quality control applications .

Betahistine Hydrochloride: Why In-Class Anti-Vertigo Agents Cannot Be Interchanged Without Quantitative Comparison


Betahistine Hydrochloride occupies a distinct pharmacological niche that precludes simple substitution with other anti-vertigo agents. Unlike vestibular suppressants such as meclizine or cinnarizine that act primarily as H1 antagonists, betahistine functions as a partial H1 agonist with additional H3 receptor antagonist activity, producing divergent effects on vestibular compensation and histamine turnover [1]. Clinically, a fixed-dose combination of cinnarizine 20 mg/dimenhydrinate 40 mg demonstrated statistically superior efficacy over betahistine 16 mg monotherapy in reducing mean vertigo scores (LSM difference: -0.093; 95% CI -0.180 to -0.007; p=0.035), confirming that these agents are not therapeutically equivalent [2]. Furthermore, betahistine's unique metabolic profile—rapid hepatic conversion to the active metabolite aminoethylpyridine (M1) with a parent half-life of only 3-4 hours [3]—creates distinct formulation challenges and opportunities that do not translate across compound classes. Procurement decisions must therefore be grounded in compound-specific, comparator-based evidence rather than class-level assumptions.

Betahistine Hydrochloride (CAS 5579-84-0): Comparator-Based Quantitative Evidence for Scientific Selection


Betahistine Hydrochloride USP Purity Specification: Quantified Acceptance Criteria Versus Generic Alternatives

Betahistine Hydrochloride conforming to USP monograph specifications contains not less than 99.0% and not more than 101.0% of C8H12N2·2HCl calculated on the dried basis, with loss on drying not exceeding 1.0% and residue on ignition not exceeding 0.1% [1]. Individual specified impurities are limited to 0.2% each (2-(2-hydroxyethyl)pyridine, 2-vinylpyridine, N-methyl-N,N-bis(2-pyridin-2-yl-ethyl)amine), with a total impurity acceptance criterion of 2.0% for tablets [2]. This provides a standardized, compendial-grade material baseline absent from non-pharmacopoeial sources.

Pharmaceutical Quality Control Analytical Reference Standards Compendial Compliance

Comparative Clinical Efficacy: Fixed-Dose Cinnarizine/Dimenhydrinate Versus Betahistine in Vestibular Vertigo

In an individual patient data meta-analysis of four randomized, double-blind, controlled trials (n=779 ITT population), the fixed combination of cinnarizine 20 mg/dimenhydrinate 40 mg demonstrated statistically superior efficacy over betahistine dihydrochloride 16 mg in reducing the mean vertigo score (MVS) over 4 weeks of treatment [1]. The least squares mean (LSM) difference in MVS reduction between the fixed combination and betahistine dimesylate 12 mg was 0.60 (95% CI 0.42; 0.78; p < 0.001) in favor of the fixed combination [1].

Vestibular Vertigo Clinical Trial Meta-Analysis Comparative Efficacy

Receptor Binding Affinity Profile: Betahistine H1/H3 Selectivity Versus Histamine and Metabolites

In competition binding studies using crude synaptosomal membranes from rodent brains, betahistine (BH) interacted with H1-histamine receptors with an affinity of approximately 10⁻⁵ M, comparable to histamine itself [1]. BH and its metabolite aminoethylpyridine (AEP) both bound to H3 receptors with micromolar affinity, while the secondary metabolite hydroxyethylpyridine (HEP) showed H3 affinity only 1/50 that of the parent compound [1]. Critically, histamine was the only ligand to interact with H2 receptors; all other compounds gave affinities above the mM range [1].

Histamine Receptor Pharmacology Binding Affinity Receptor Selectivity

H3 Receptor Antagonist Potency: Betahistine Ki Values Versus Reference Antagonists

Betahistine functions as an antagonist at histamine H3-autoreceptors, blocking the inhibitory effect of exogenous histamine on [³H]histamine release with a Ki value of 6.9 μM in rat cerebral cortex slices [1]. At H1 receptors, betahistine acts as a partial agonist with an EC₅₀ of 32.4 μM, producing a maximal effect only 22% of that elicited by histamine [1]. The compound showed no agonist activity at H3-autoreceptors [1].

Histamine H3 Receptor Antagonist Potency Neurotransmitter Release

Pharmacokinetic Differentiation: Betahistine Half-Life and Active Metabolite Profile Versus Extended-Release Formulation Targets

Betahistine dihydrochloride exhibits a short plasma elimination half-life of 3-4 hours following oral administration [1]. The drug undergoes rapid hepatic metabolism to aminoethylpyridine (M1), hydroxyethylpyridine (M2), and ultimately pyridylacetic acid (M3) which is excreted in urine [2]. Notably, the metabolite M1 retains pharmacological activity on ampullar receptors at concentrations greater than 10⁻⁶ M, reducing resting discharge without affecting mechanically evoked responses [2]. Due to this short half-life, sustained-release formulations using ion-exchange resin complexation have been developed to extend drug release over 12 hours [3].

Pharmacokinetics Metabolism Sustained Release Formulation

Physicochemical Solubility Profile: Betahistine Hydrochloride Aqueous Solubility Versus Organic Solvent Solubility for Formulation Design

Betahistine Hydrochloride is described in pharmacopoeial monographs as a white or almost white crystalline powder that is freely soluble in water and slightly soluble in ethanol, but practically insoluble in acetone [1]. Quantitative solubility data indicate aqueous solubility of ≥100 mg/mL in water and ≥1 mg/mL in ethanol . The compound exhibits a pH of 2.0-3.0 in a 1 in 10 aqueous solution and is noted to be highly hygroscopic [1].

Solubility Formulation Development Physicochemical Characterization

Betahistine Hydrochloride: Evidence-Backed Procurement and Application Scenarios Based on Comparative Data


Analytical Reference Standard for Compendial Method Validation and Quality Control

Procure USP-grade Betahistine Hydrochloride (99.0-101.0% purity) as a certified reference standard for HPLC assay method validation, system suitability testing, and related substances determination in ANDA submissions or commercial quality control. The USP monograph provides defined acceptance criteria for three specified impurities (each ≤0.2%) with established relative retention times and response factors [1]. This compendial-grade material ensures regulatory compliance and analytical reproducibility absent from non-certified sources.

Sustained-Release Formulation Development Addressing Short Half-Life and High Solubility Challenges

Betahistine Hydrochloride's 3-4 hour elimination half-life [1] and extremely high aqueous solubility (≥100 mg/mL) [2] present formulation challenges that require specialized approaches. Procurement for sustained-release development should anticipate the need for ion-exchange resin complexation (achieving 12-hour release profiles [3]), lipophilic surfactant-based matrix pellets, or chitosan microsphere encapsulation (mean particle size 3.82-7.69 μm with Fickian diffusion-controlled release [4]). These formulation strategies address the risk of dose dumping inherent to freely soluble compounds.

Pharmacological Research Requiring Defined H1/H3 Receptor Activity Profile

For in vitro and in vivo studies investigating histaminergic modulation of vestibular function, Betahistine Hydrochloride offers a well-characterized dual mechanism: H1 partial agonism (EC₅₀ 32.4 μM; 22% of histamine maximal effect) and H3 receptor antagonism (Ki 6.9 μM) [1]. Unlike pure H1 antagonists (e.g., meclizine, cinnarizine), betahistine increases histamine turnover via H3 autoreceptor blockade. Researchers should account for the active metabolite M1 (aminoethylpyridine), which retains ampullar receptor activity at concentrations >10⁻⁶ M and may sustain effects beyond the parent compound's short half-life [2].

Comparator Arm in Clinical Trials Evaluating Fixed-Dose Combination Therapies

Betahistine Hydrochloride serves as a validated comparator in randomized controlled trials evaluating novel anti-vertigo therapies. Meta-analysis data confirm that betahistine dihydrochloride 16 mg yields smaller reductions in mean vertigo score (MVS) compared to fixed-dose cinnarizine 20 mg/dimenhydrinate 40 mg (LSM difference 0.60; 95% CI 0.42-0.78; p<0.001 for betahistine dimesylate 12 mg comparator) [1]. This established efficacy differential provides a benchmark for power calculations and non-inferiority trial design. Procurement for clinical trial supply should verify compendial purity and include batch-specific impurity profiling to meet ICH Q3A/Q3B guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betahistine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.